molecular formula C18H26O B127085 2,6-Dicyclohexylphenol CAS No. 4821-19-6

2,6-Dicyclohexylphenol

Cat. No.: B127085
CAS No.: 4821-19-6
M. Wt: 258.4 g/mol
InChI Key: AUEZNTKYSSUTGZ-UHFFFAOYSA-N
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Description

2,6-Dicyclohexylphenol is an organic compound with the molecular formula C18H26O It is a phenolic compound characterized by the presence of two cyclohexyl groups attached to the 2 and 6 positions of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dicyclohexylphenol can be synthesized through the alkylation of phenol with cyclohexene in the presence of a catalyst. One common method involves the use of heteropoly acids as catalysts. The reaction typically occurs in a liquid phase at elevated temperatures (100-150°C) and involves the slow addition of cyclohexene to molten phenol under stirring conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of pressure-resistant vessels and controlled reaction conditions to optimize yield and purity. The reaction mixture is often subjected to distillation and purification processes to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dicyclohexylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dicyclohexylphenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-dicyclohexylphenol involves its interaction with molecular targets through its phenolic hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions with proteins, enzymes, and other biomolecules. The compound’s bulky cyclohexyl groups may also contribute to its steric effects, influencing its binding affinity and specificity .

Comparison with Similar Compounds

    2,6-Di-tert-butylphenol: Similar in structure but with tert-butyl groups instead of cyclohexyl groups.

    2,6-Dimethylphenol: Contains methyl groups at the 2 and 6 positions.

    2,6-Diethylphenol: Contains ethyl groups at the 2 and 6 positions.

Uniqueness: 2,6-Dicyclohexylphenol is unique due to its bulky cyclohexyl groups, which impart distinct steric and electronic properties compared to other 2,6-disubstituted phenols. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-dicyclohexylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h7,12-15,19H,1-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEZNTKYSSUTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197465
Record name 2,6-Dicyclohexylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4821-19-6
Record name 2,6-Dicyclohexylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4821-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dicyclohexylphenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dicyclohexylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dicyclohexylphenol
Source European Chemicals Agency (ECHA)
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Record name 2,6-Dicyclohexylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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